2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a trifluoromethyl group and a piperidine ring linked to a cyclopropylpyridazinyl moiety via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the trifluoromethyl group, and the coupling of the piperidine and cyclopropylpyridazinyl moieties. Common synthetic routes may involve:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Coupling Reactions: The piperidine and cyclopropylpyridazinyl moieties are introduced through nucleophilic substitution or other coupling reactions, often facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine
- 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-chloropyrimidine
Uniqueness
The presence of the trifluoromethyl group in 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c19-18(20,21)15-5-8-22-17(23-15)26-9-6-12(7-10-26)11-27-16-4-3-14(24-25-16)13-1-2-13/h3-5,8,12-13H,1-2,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMOTTRMIPQEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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